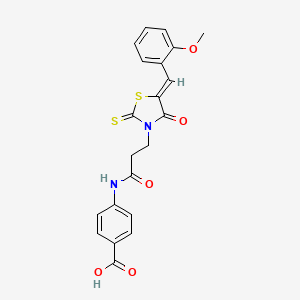
(Z)-4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O5S2 and its molecular weight is 442.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-4-(3-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. The structure of this compound includes a thiazolidinone moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H20N2O5S2, with a molecular weight of 456.5 g/mol. The compound features a complex structure that contributes to its biological activities.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thiazolidinones have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. These compounds exhibited better potency than traditional antibiotics such as ampicillin .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| This compound | Yes | Yes | |
| Ampicillin | Yes | Moderate | |
| Bifonazole | Moderate | Low |
2. Anti-inflammatory Activity
Compounds containing the thiazolidinone structure have been extensively studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The specific compound has shown promise in preliminary studies, suggesting a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.
3. Antitumor Activity
The anticancer potential of thiazolidinone derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases . The specific compound may exhibit similar properties, warranting further investigation into its efficacy against different cancer cell lines.
Case Study: Antitumor Efficacy
In a recent study, derivatives similar to this compound were tested against human cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting that these compounds could be developed as potential anticancer agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound has a high binding affinity for certain enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications .
Propiedades
IUPAC Name |
4-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-28-16-5-3-2-4-14(16)12-17-19(25)23(21(29)30-17)11-10-18(24)22-15-8-6-13(7-9-15)20(26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H,26,27)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCRXBDNPYVKLH-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














